molecular formula C13H18ClN3O3S B2653137 (6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone CAS No. 1436046-45-5

(6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone

Cat. No.: B2653137
CAS No.: 1436046-45-5
M. Wt: 331.82
InChI Key: WTTBFIRKADTMOR-UHFFFAOYSA-N
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Description

(6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C13H18ClN3O3S and its molecular weight is 331.82. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

Compounds containing pyridine and piperazine motifs have been explored for their pharmacological properties, including their roles as receptor antagonists, enzyme inhibitors, and their potential therapeutic applications in treating neurological disorders, cancer, and infectious diseases. For example, novel compounds targeting metabotropic glutamate receptors and HSP90 inhibitors have shown promise in preclinical models for the treatment of certain cancers and neurological conditions (Ametamey et al., 2007), (Xu et al., 2013).

Toxicology and Safety Studies

Toxicological studies have been conducted to understand the safety profiles of these compounds. For instance, investigations into the toxicokinetics and metabolic pathways of substances similar to "(6-Chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone" can inform safety assessments and therapeutic indices of new drug candidates (Osterloh et al., 1983).

Metabolism and Drug Interaction Studies

Research into the metabolism and excretion of drugs with structural similarities provides insights into their potential interactions, bioavailability, and elimination pathways, crucial for designing safer and more effective therapeutic agents. Studies have detailed the metabolism and disposition of novel inhibitors, revealing extensive metabolization and highlighting the importance of understanding metabolic profiles for drug development (Liu et al., 2017).

Properties

IUPAC Name

(6-chloropyridin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3S/c1-21(19,20)10-9-16-5-7-17(8-6-16)13(18)11-3-2-4-12(14)15-11/h2-4H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTBFIRKADTMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1CCN(CC1)C(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.